molecular formula C13H15NO2 B8138177 (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate

(2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate

Cat. No.: B8138177
M. Wt: 217.26 g/mol
InChI Key: GOWWDIWBLHYGMJ-NYMAWREUSA-N
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Description

(2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl chain, which is further connected to a 3-aminobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with (2E)-3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the mechanisms of various biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry. It is being explored for its ability to act as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It can be employed in the manufacture of polymers, resins, and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-phenylprop-2-en-1-yl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a phenyl group and an aminobutenoate moiety in this compound provides it with unique chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWWDIWBLHYGMJ-NYMAWREUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCC=CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)OC/C=C/C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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